molecular formula C8H15N3 B1598880 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine CAS No. 2258-24-4

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Cat. No. B1598880
CAS RN: 2258-24-4
M. Wt: 153.22 g/mol
InChI Key: QWBQWONZMPWCIT-UHFFFAOYSA-N
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Description

“3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine” is a compound with the CAS Number: 2258-24-4 . It has a molecular weight of 153.23 and its IUPAC name is 3-(2-ethyl-1H-imidazol-1-yl)propylamine . The compound is stored at -20°C and it is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.23 g/mol . It has a topological polar surface area of 43.8 Ų . The compound has a rotatable bond count of 3 , indicating the number of bonds that allow free rotation around themselves.

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives, like 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine, are foundational in creating a variety of therapeutic agents. The imidazole ring is a component of many drugs due to its versatility and biological significance . This compound can be used to synthesize:

Environmental Science

Lastly, in environmental science, the compound’s applications include:

Each of these applications leverages the unique chemical properties of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine , demonstrating its versatility and importance in scientific research across multiple disciplines. The imidazole core is particularly valued for its presence in natural products and its broad range of chemical and biological activities .

properties

IUPAC Name

3-(2-ethylimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBQWONZMPWCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424382
Record name 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

CAS RN

2258-24-4
Record name 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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